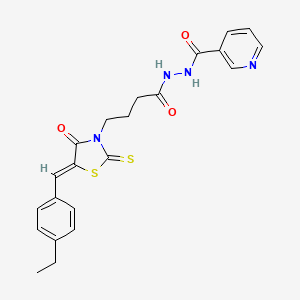

(Z)-N'-(4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)nicotinohydrazide

描述

The compound (Z)-N'-(4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)nicotinohydrazide is a thioxothiazolidinone derivative featuring a 4-ethylbenzylidene substituent at position 5 and a nicotinohydrazide moiety linked via a butanoyl chain. Its structure combines a rhodanine-like core (4-oxo-2-thioxothiazolidin-3-yl) with a hydrazide functional group, which is often associated with bioactivity in antimicrobial, anticancer, and antioxidant agents . The (Z)-configuration of the benzylidene group is critical for molecular interactions, as geometric isomerism influences binding affinity to biological targets .

属性

IUPAC Name |

N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S2/c1-2-15-7-9-16(10-8-15)13-18-21(29)26(22(30)31-18)12-4-6-19(27)24-25-20(28)17-5-3-11-23-14-17/h3,5,7-11,13-14H,2,4,6,12H2,1H3,(H,24,27)(H,25,28)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOHGWMBJYWZAI-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of this compound is the c-Myc-Max protein complex . The c-Myc-Max complex is a transcription factor that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation.

Mode of Action

The compound specifically inhibits the c-Myc-Max interaction , preventing the transactivation of c-Myc target gene expression. This inhibition effectively disables c-Myc, leading to a variety of downstream effects.

Biochemical Pathways

The inhibition of the c-Myc-Max interaction affects several biochemical pathways. It downregulates c-Myc expression and upregulates CDK inhibitors, p21 and p27. This results in the inhibition of proliferation, induction of apoptosis, and cell cycle arrest in the G0/G1 phase.

Pharmacokinetics

The compound is soluble in DMSO and water at concentrations less than 2mg/ml. It is stable for 1 year from the date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20° for up to 1 month. .

Result of Action

The compound’s action results in several molecular and cellular effects. It induces cell cycle arrest, apoptosis, and myeloid differentiation in human acute myeloid leukemia. It also inhibits the MYCN/Max interaction leading to cell cycle arrest, apoptosis, and neuronal differentiation in MYCN-amplified neuroblastoma cells.

相似化合物的比较

Core Structure and Substituents

The target compound shares a thioxothiazolidinone core with several analogues (Table 1). Key variations include:

- Benzylidene substituents: The 4-ethylbenzylidene group distinguishes it from compounds with methyl (e.g., 4-methylbenzylidene in ), methoxy (e.g., 2-methoxybenzylidene in ), or halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ).

- Hydrazide/nucleobase moieties: The nicotinohydrazide group contrasts with simpler hydrazides (e.g., benzohydrazide in ) or ester derivatives (e.g., ethyl propanoate in ). Nicotinamide derivatives often exhibit enhanced hydrogen-bonding capacity, which may improve target specificity .

Table 1: Structural and Physicochemical Properties of Selected Analogues

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues with rigid aromatic substituents (e.g., 4b: 254–256°C) exhibit higher melting points due to strong intermolecular interactions, whereas flexible or halogenated derivatives (e.g., 4e: 75–77°C) have lower values .

- Solubility: The nicotinohydrazide group may enhance water solubility compared to ester derivatives (e.g., IIIf in ), though the 4-ethylbenzylidene group could counterbalance this by increasing hydrophobicity .

常见问题

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of this compound and its analogs typically involves multi-step reactions, including cyclization, condensation, and hydrazide formation. Key factors affecting yield include:

- Solvent systems : Glacial acetic acid (used in thiazolidinone ring formation) improves reaction efficiency (85% yield in ) compared to methanol/KOH systems (66% yield in ) .

- Catalysts : Anhydrous sodium acetate aids in imine bond formation (), while acetic acid catalyzes hydrazone linkages ().

- Temperature : Reflux conditions (e.g., 7 hours at 100°C in ) enhance reaction completion.

Methodological Tip : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and purify via recrystallization (ethanol or methanol) .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity?

Structural validation requires a combination of:

- 1H/13C NMR : Assigns proton/carbon environments (e.g., thioxothiazolidinone carbonyl at ~170 ppm in , hydrazide NH signals at δ 10–12 ppm) .

- IR spectroscopy : Identifies functional groups (C=O stretches at 1650–1750 cm⁻¹, C=S at 1200–1250 cm⁻¹) .

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Purity Assessment : Use HPLC or elemental analysis to ensure >95% purity, as reported in .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, general precautions for hydrazide derivatives include:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .

- Storage : Keep in airtight containers away from light and moisture, based on protocols for structurally similar compounds in .

Advanced Research Questions

Q. How can computational methods resolve stereochemical ambiguities in this compound?

- DFT Calculations : Optimize geometry and compare theoretical vs. experimental NMR/IR data (e.g., used DFT to validate tautomeric forms) .

- Molecular Docking : Predict binding conformations to biological targets (e.g., docked analogs to cannabinoid receptors to explain activity variations) .

Methodological Tip : Use Gaussian or ORCA software for DFT, and AutoDock Vina for docking studies .

Q. How can contradictions in biological activity data across studies be addressed?

Discrepancies may arise from:

- Purity Variability : Validate compound purity via HPLC before assays ( reported 95–99% purity for reliable bioactivity) .

- Assay Conditions : Standardize protocols (e.g., MIC values for antibacterial assays in vs. antioxidant assays in ) .

- Target Selectivity : Use molecular docking () or siRNA knockdown to confirm mechanism-specific effects .

Q. How can reaction kinetics and solvent effects be modeled to optimize derivative synthesis?

- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures/pH (e.g., tracked hydrazone formation) .

- Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability ( used glacial acetic acid for high yields) .

- Software Tools : Employ Aspen Plus or COMSOL for process simulation ( highlights chemical software for reaction optimization) .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。